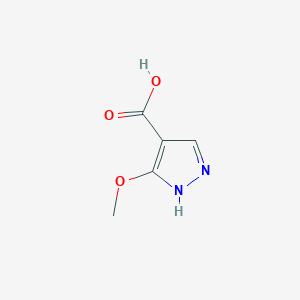

3-Methoxy-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-3(5(8)9)2-6-7-4/h2H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRJYDYNPAQHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 3-Methoxy-1H-pyrazole-4-carboxylic acid

Introduction & Pharmacological Significance

3-Methoxy-1H-pyrazole-4-carboxylic acid (CAS: 478968-49-9) is a highly specialized heterocyclic building block widely utilized in the rational design of antidiabetic and hypoglycemic agents. The pyrazole core provides a rigid, aromatic scaffold capable of engaging in diverse hydrogen-bonding networks, while the C3-methoxy and C4-carboxylic acid substituents dictate its unique electronic distribution and target affinity.

Pioneering structure-activity relationship (SAR) studies, notably those expanding upon the pharmacophore models of Cottineau et al., have identified this specific substitution pattern as optimal for hypoglycemic activity [2]. The carboxylate anion acts as a critical anchor, forming coordinate bonds with key amino acid residues (such as Ser289 and Ser342) within the binding pockets of metabolic regulators like PPARγ [2]. Consequently, mastering the physicochemical behavior and synthetic pathways of this compound is essential for drug development professionals aiming to synthesize novel pyrazole-based therapeutics.

Physicochemical Properties

Understanding the physicochemical parameters of 3-Methoxy-1H-pyrazole-4-carboxylic acid is critical for formulation, predicting pharmacokinetics, and optimizing synthetic isolation steps. The methoxy group moderately increases the lipophilicity (LogP) compared to its hydroxyl counterpart, enhancing membrane permeability, while the carboxylic acid ensures sufficient aqueous solubility at physiological pH.

| Property | Value / Description |

| Chemical Name | 3-Methoxy-1H-pyrazole-4-carboxylic acid |

| CAS Number | 478968-49-9 |

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| Monoisotopic Mass | 142.0378 Da |

| SMILES String | COC1=C(C=NN1)C(=O)O |

| Predicted XLogP3 | ~0.0 |

| Topological Polar Surface Area | 88.1 Ų |

| Physical State | Solid / Powder |

| Storage Conditions | Room Temperature (RT) or 2-8°C in a dry environment |

Data synthesized from PubChem [1] and commercial chemical databases [3].

Rational Design & Synthetic Workflow

The synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid requires precise control over regioselectivity, particularly during the alkylation phase. The following protocol outlines a robust, three-step methodology starting from commercially available precursors.

Causality in Experimental Choices

-

Cyclocondensation: The reaction between hydrazine hydrate and diethylethoxymethylene malonate (DEEM) forms the pyrazole core. Ethanol is used as the solvent to facilitate the nucleophilic addition-elimination sequence while maintaining a homogeneous reaction mixture at reflux.

-

Regioselective O-Methylation: The intermediate ethyl 3-hydroxy-1H-pyrazole-4-carboxylate exists in tautomeric equilibrium with its pyrazolone form. To drive O-methylation (rather than N-methylation), a mild base (K₂CO₃) and a polar aprotic solvent (DMF) are utilized. The base deprotonates the hydroxyl group, and the aprotic environment leaves the resulting oxygen anion highly nucleophilic, favoring attack on methyl iodide (MeI).

-

Saponification & pH-Controlled Precipitation: Sodium hydroxide in methanol efficiently cleaves the ethyl ester. The self-validating step here is the acidification with HCl: the free carboxylic acid has a specific pKa (~4.0). Adjusting the pH to exactly 3.0–3.5 ensures the complete protonation of the carboxylate, driving the precipitation of the product out of the aqueous phase.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

-

Dissolve 1.0 equivalent of DEEM in absolute ethanol (0.5 M concentration).

-

Add 1.1 equivalents of hydrazine hydrate dropwise at 0°C to control the exothermic initial nucleophilic attack.

-

Reflux the mixture at 80°C for 4 hours.

-

Self-Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the UV-active DEEM spot confirms completion. Cool to room temperature to precipitate the intermediate. Filter and dry.

Step 2: O-Methylation

-

Suspend the intermediate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.3 M).

-

Add methyl iodide (1.2 eq) slowly at room temperature. Stir at 60°C for 6 hours.

-

Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF.

-

Evaporate the solvent to yield ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Step 3: Saponification

-

Dissolve the ester in a 1:1 mixture of Methanol and 2M aqueous NaOH.

-

Stir at 45°C overnight.

-

Self-Validation: Evaporate the methanol under reduced pressure. Slowly add 2M HCl to the aqueous layer while monitoring with a pH meter. At pH 3.0–3.5, a white precipitate will rapidly form. If no precipitate forms, the ester was not fully hydrolyzed or the solution is over-diluted.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain pure 3-Methoxy-1H-pyrazole-4-carboxylic acid.

Synthetic workflow of 3-Methoxy-1H-pyrazole-4-carboxylic acid via cyclocondensation and methylation.

Analytical Characterization & Validation

To guarantee the structural integrity and purity of the synthesized compound for downstream biological assays, a rigorous analytical validation protocol is required.

LC-MS Protocol (Liquid Chromatography-Mass Spectrometry):

-

Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: Formic acid suppresses the ionization of the carboxylic acid group during chromatography, preventing peak tailing and ensuring sharp resolution. It also provides the necessary protons for positive Electrospray Ionization (ESI+).

-

-

Self-Validating Output: The mass spectrum must show a dominant peak at m/z 143.04 [M+H]⁺ [1]. Furthermore, MS/MS fragmentation should display a characteristic neutral loss of 44 Da (corresponding to the loss of CO₂ from the carboxylic acid moiety), unambiguously confirming the presence of the free acid rather than an unhydrolyzed ester.

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve the sample in DMSO-d6. The highly deshielded carboxylic acid proton typically appears as a broad singlet >12.0 ppm. The pyrazole CH (C5) will appear as a sharp singlet around 7.8–8.1 ppm, and the methoxy protons will integrate to 3H around 3.8–4.0 ppm.

Target Interaction & Pharmacological Pathway

In drug development, 3-Methoxy-1H-pyrazole-4-carboxylic acid acts as a potent pharmacophore for antidiabetic agents. Molecular docking studies of structurally analogous pyrazole-4-carboxylic acids reveal a highly specific mechanism of action [2].

The compound enters the ligand-binding domain of target receptors (such as PPARγ). The carboxylate group acts as an electrostatic anchor, forming critical hydrogen bonds with polar residues (e.g., Ser289, Ser342, and Tyr473). Meanwhile, the methoxy group and the pyrazole ring engage in hydrophobic and π-π interactions with the surrounding pocket. This binding induces a conformational change in the receptor, recruiting coactivators that ultimately modulate the transcription of genes responsible for glucose metabolism, leading to a hypoglycemic effect.

Mechanistic pathway of pyrazole-4-carboxylic acid derivatives in hypoglycemic target modulation.

Conclusion

3-Methoxy-1H-pyrazole-4-carboxylic acid is a versatile and pharmacologically vital compound. By understanding the causality behind its synthetic steps—such as the necessity of polar aprotic conditions for regioselective O-methylation and exact pH control for isolation—researchers can reliably produce high-purity yields. Its well-documented role as a hypoglycemic pharmacophore continues to make it a molecule of high interest in the ongoing development of targeted metabolic therapies.

References

-

PubChem. "3-methoxy-1h-pyrazole-4-carboxylic acid (Compound CID 10261193)." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

-

Das, S., et al. "Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents." BioMed Research International, vol. 2014, Article ID 504185, 2014. Available at:[Link]

Decoding Pyrazole Derivatives: A Comprehensive Guide to Spectral Data Interpretation

Executive Summary

Pyrazole derivatives are privileged scaffolds in modern drug discovery, serving as critical bioisosteres for amides, phenols, and other aromatic rings. However, the structural elucidation of pyrazoles presents unique analytical challenges. The presence of annular tautomerism (prototropic exchange) and the frequent generation of regioisomeric mixtures during N-alkylation require a rigorous, multi-modal spectroscopic approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we explore the causality behind pyrazole spectral behavior and establish a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR) to ensure absolute structural certainty.

The Fundamental Challenge: Annular Tautomerism and Regiochemistry

The core difficulty in pyrazole characterization stems from the rapid prototropic exchange between the N-1 and N-2 atoms in 1H -pyrazoles. Because this exchange occurs faster than the NMR timescale at ambient temperatures, the electron density rapidly shifts, causing the signals for position 3 and position 5 to average into broad, indistinguishable peaks.

Furthermore, when synthesizing substituted pyrazoles (e.g., via N-alkylation of an asymmetric 1H -pyrazole), the reaction typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Differentiating these isomers cannot rely on 1D 1 H NMR alone due to the subtle electronic differences between the C-3 and C-5 positions. Instead, we must employ targeted 2D NMR and low-temperature techniques to freeze tautomeric exchange and map heteronuclear connectivity [1].

Nuclear Magnetic Resonance (NMR) Strategies

1 H and 13 C NMR Signatures

In a static (non-exchanging) or N-substituted pyrazole, the three carbon positions (C-3, C-4, C-5) exhibit distinct electronic environments. C-4 is highly shielded due to the resonance donation from the nitrogen atoms, making its proton and carbon signals appear significantly upfield compared to C-3 and C-5.

The coupling constants ( J ) are highly diagnostic. The 3JH,H ortho-coupling between H-3 and H-4 (or H-4 and H-5) typically ranges from 2.0 to 2.6 Hz . In contrast, the long-range 4JH,H meta-coupling between H-3 and H-5 is much smaller (0.5 to 1.1 Hz ) [2].

15 N NMR: The Definitive Tool for Tautomerism

To definitively characterize the tautomeric state, 15 N NMR is the gold standard. A frozen tautomer will display two drastically different nitrogen shifts:

-

Pyrrole-like Nitrogen (N-H): Highly shielded, typically resonating between δ 170–200 ppm .

-

Pyridine-like Nitrogen (N=C): Deshielded, typically resonating between δ 240–270 ppm .

By lowering the acquisition temperature (Variable Temperature NMR, ~170 K) in solvents like THF- d8 , the prototropic exchange is slowed sufficiently to observe these distinct signals, proving the existence of discrete tautomers rather than a delocalized mesomer [1].

2D NMR (HMBC & NOESY): Solving the Regiochemistry Problem

To assign regiochemistry (e.g., distinguishing a 1-alkyl-3-arylpyrazole from a 1-alkyl-5-arylpyrazole), Heteronuclear Multiple Bond Correlation (HMBC) is required. The causality here relies on the 3JC,H coupling. The protons of an N-1 alkyl group will show a strong 3-bond correlation cross-peak to the adjacent C-5 carbon. It will not show a viable correlation to the distant C-3 carbon (a 4-bond correlation is typically too weak to observe) [3].

Figure 1: HMBC correlation logic for differentiating C-3 and C-5 pyrazole regioisomers.

Mass Spectrometry (LC-MS/MS) Fragmentation Pathways

While NMR provides connectivity, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) validates the core scaffold mass and substituent stability. Pyrazoles are highly stable aromatic systems; thus, fragmentation usually occurs at the substituents first. However, under higher collision energies, the pyrazole ring can undergo characteristic neutral losses:

-

Loss of N 2 (-28 Da): A hallmark of many diazo and pyrazole systems, though less common in fully substituted pyrazoles.

-

Cleavage of the N-N bond: Often observed in N-aryl pyrazoles, leading to the formation of distinct diazonium or radical cation fragments.

Standardized Analytical Workflow (Protocol)

To ensure scientific integrity, I utilize the following self-validating protocol. It is designed so that each step provides orthogonal data to the previous one. If the proposed structure is incorrect, the NOESY cross-peaks will physically contradict the HMBC assignments, immediately flagging an error.

Step 1: Sample Preparation and 1D NMR Acquisition

-

Dissolve 5–10 mg of the purified pyrazole derivative in a non-protic solvent (e.g., DMSO- d6 ). Rationale: DMSO- d6 forms strong hydrogen bonds with the pyrazole N-H, which drastically slows prototropic exchange compared to CDCl 3 , often allowing for sharper C-H and N-H signals at room temperature.

-

Acquire standard 1 H (400/500 MHz) and 13 C (100/125 MHz) NMR spectra.

Step 2: Freezing the Tautomeric Equilibrium (If Applicable)

-

If signals for C-3 and C-5 remain broadened, transition to Variable Temperature (VT) NMR.

-

Cool the sample (in THF- d8 or CD 2 Cl 2 ) to ~170–200 K.

-

Acquire 1 H and 15 N NMR to confirm the separation of the pyrrole-like and pyridine-like nitrogen signals.

Step 3: Regiochemical Assignment via 2D NMR

-

Acquire 1 H- 13 C HMBC to map the 3J heteronuclear correlations. Identify the C-5 carbon via its strong cross-peak with the N-1 substituent protons [3].

-

Acquire 1 H- 1 H NOESY. Self-Validation: Look for a spatial Nuclear Overhauser Effect (NOE) between the N-1 substituent and the proton/substituent at C-5. This spatial data must perfectly align with the through-bond HMBC data.

Step 4: Orthogonal Validation via LC-MS/MS

-

Inject 1 μ L of a 1 μ g/mL solution into an LC-MS/MS system operating in positive ESI mode.

-

Isolate the [M+H]+ precursor ion and apply a collision energy ramp (10–40 eV) to map the fragmentation pathway, confirming the presence of the intact pyrazole core.

Figure 2: Self-validating analytical workflow for pyrazole structural elucidation.

Quantitative Data Summary

To streamline data interpretation, the following tables summarize the expected spectral ranges for typical pyrazole derivatives.

Table 1: Typical NMR Chemical Shifts for Pyrazole Derivatives

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity / Notes |

| 1 H | H-3 / H-5 | 7.30 – 7.80 | Doublet ( 3J≈2.0−2.6 Hz) |

| 1 H | H-4 | 6.00 – 6.50 | Triplet or Doublet of Doublets |

| 1 H | N-H | 10.0 – 13.0 | Broad singlet (highly solvent dependent) |

| 13 C | C-3 / C-5 | 135.0 – 150.0 | Quaternary or CH (Deshielded) |

| 13 C | C-4 | 100.0 – 110.0 | CH (Shielded by resonance) |

| 15 N | N-1 (Pyrrole-like) | 170.0 – 200.0 | Protonated/Alkylated, shielded |

| 15 N | N-2 (Pyridine-like) | 240.0 – 270.0 | Unprotonated, deshielded |

Table 2: Key Coupling Constants ( J ) in Pyrazoles

| Coupling Type | Nuclei Involved | Typical Value (Hz) | Diagnostic Utility |

| 3JH,H | H-3 and H-4 | 2.0 – 2.6 | Standard ortho-coupling in neutral pyrazoles |

| 4JH,H | H-3 and H-5 | 0.5 – 1.1 | Long-range meta-coupling |

| 3JC,H | C-5 and N-CH 3 | ~3.0 – 4.5 | HMBC cross-peak for regiochemical assignment |

| 1JC,H | C-4 and H-4 | ~175 – 180 | Direct carbon-proton coupling |

References

-

Aguilar-Parrilla, F., et al. "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature." Magnetic Resonance in Chemistry, 1994.[Link]

-

Claramunt, R. M., et al. "On the Tautomerism of Pyrazolones: The Geminal 2J[Pyrazole C-4,H-3(5)] Spin Coupling Constant as a Diagnostic Tool." Tetrahedron, 2004.[Link]

-

Urbonas, V., et al. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances, 2023.[Link]

A Comprehensive Technical Guide to the Safe Handling of 3-Methoxy-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1H-pyrazole-4-carboxylic acid (CAS No. 478968-49-9) is a heterocyclic building block increasingly utilized in pharmaceutical research and chemical synthesis.[1] Its unique molecular structure makes it a valuable intermediate for developing novel drug candidates.[1] As with any active chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth analysis of the safety, handling, and emergency procedures for 3-Methoxy-1H-pyrazole-4-carboxylic acid. It is designed to move beyond a simple recitation of checklist-style procedures, instead offering a framework of self-validating protocols grounded in the specific, known hazards of the compound. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this substance with confidence and safety.

Disclaimer: The following information is synthesized from publicly available supplier safety data. A complete, peer-reviewed toxicological profile for this compound is not extensively available. Therefore, this compound should be handled with the care accorded to a substance of unknown toxicity, and all procedures should be conducted by trained personnel within a controlled laboratory setting.

Hazard Identification and GHS Classification

The foundational step in safe handling is a complete understanding of the compound's intrinsic hazards. 3-Methoxy-1H-pyrazole-4-carboxylic acid is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2]

| Identifier | Information | Source(s) |

| Chemical Name | 3-Methoxy-1H-pyrazole-4-carboxylic acid | [2][3] |

| CAS Number | 478968-49-9 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O₃ | [1][3] |

| Molecular Weight | 142.11 g/mol | [1] |

| Physical Form | Powder | [2] |

GHS Hazard Profile

| Classification | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1][2] | |

| Signal Word | Warning | [1][2] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1][2] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |

The GHS classification (GHS07 pictogram, "Warning" signal word) immediately indicates that 3-Methoxy-1H-pyrazole-4-carboxylic acid is a moderately hazardous substance that can cause significant irritation and harm upon exposure.[1][2] The assigned H-statements dictate the necessary precautions for every stage of handling, from receipt to disposal.

Exposure Control and Personal Protective Equipment (PPE)

Given the compound's classification as a skin, eye, and respiratory irritant, a multi-layered approach to PPE is mandatory.[1][2] The primary objective is to create a complete barrier between the researcher and the chemical.

Mandatory PPE Ensemble:

-

Eye/Face Protection: Chemical safety goggles conforming to EU standard EN166 or US NIOSH standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation (e.g., during bulk transfers or vortexing).

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound. A proper glove removal technique is essential to avoid skin contact.

-

Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be used.

-

Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of the powder.[1] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Caption: Workflow for Minor Chemical Spill Response.

Stability, Reactivity, and Disposal

-

Reactivity: While specific reactivity data is not widely available, pyrazole derivatives can be incompatible with strong oxidizing agents. Avoid contact with such materials.

-

Stability: The compound is stable under recommended storage conditions (sealed, dry, room temperature). [1][3]* Disposal (P501): Dispose of the compound and any contaminated materials at an approved waste disposal plant. [2]All waste must be handled in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

3-Methoxy-1H-pyrazole-4-carboxylic acid is a valuable research chemical with a well-defined, moderate hazard profile. Its risks, primarily centered on irritation and acute toxicity, are manageable through the consistent application of standard chemical hygiene practices, the correct use of personal protective equipment, and a clear understanding of emergency procedures. By internalizing the principles and protocols outlined in this guide, researchers can work safely and effectively with this compound, advancing their scientific objectives while maintaining a culture of safety.

References

Sources

Thermodynamic and Kinetic Solubility Profiling of 3-Methoxy-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide

Executive Summary

3-Methoxy-1H-pyrazole-4-carboxylic acid (CAS RN: 478968-49-9) is a highly versatile heterocyclic building block widely utilized in pharmaceutical research and advanced organic synthesis ()[1]. As a critical intermediate in the development of complex therapeutics—most notably in the synthesis of novel MCL-1 inhibitors for oncology applications ()[2]—understanding its solubility profile across various solvent systems is paramount.

This whitepaper provides an authoritative, mechanistic analysis of the compound's solubility, bridging theoretical physicochemical properties with empirical data and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Mechanistic Solvation

To accurately predict and manipulate the solubility of 3-Methoxy-1H-pyrazole-4-carboxylic acid, one must first deconstruct its structural domains. The compound (SMILES: COC1=C(C=NN1)C(=O)O) possesses a molecular weight of 142.11 g/mol and features three distinct functional groups[1]:

-

The Pyrazole Ring: Acts as both a hydrogen-bond donor (N-H) and acceptor (N=), facilitating strong intermolecular interactions.

-

The Methoxy Group (-OCH3): Provides mild steric bulk and electron-donating properties, which subtly modulate the electron density of the pyrazole ring and the pKa of the adjacent carboxylic acid.

-

The Carboxylic Acid (-COOH): The primary ionizable group (estimated pKa ~4.0–4.5).

Mechanistic Causality of Solvation

In its solid state, the compound forms a robust crystal lattice driven by intermolecular hydrogen bonding (primarily carboxylic acid dimers and pyrazole N-H···O interactions). Solvation requires overcoming this lattice energy:

-

Aqueous Systems: In acidic environments (pH < pKa ), the compound remains unionized. The high energetic cost of breaking the crystal lattice is not offset by water hydration, resulting in poor solubility. Conversely, in basic environments (pH > pKa ), deprotonation yields a carboxylate anion. This induces powerful ion-dipole interactions with water, exponentially increasing solubility.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents act as strong hydrogen-bond acceptors. They effectively disrupt the crystal lattice by solvating the pyrazole N-H and carboxylic acid O-H protons without requiring the solute to act as an H-bond acceptor, leading to exceptionally high solubility ()[2].

Logical relationship between solvent classes and solubility outcomes.

Empirical Solubility Data

The following table summarizes the thermodynamic solubility profile of 3-Methoxy-1H-pyrazole-4-carboxylic acid at standard ambient temperature (25°C).

| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Estimated Solubility (mM) | Phenomenological Observation |

| DMSO | 46.7 | > 50.0 | > 350 | Clear solution; optimal for high-concentration stock preparation. |

| DMF | 36.7 | > 50.0 | > 350 | Clear solution; excellent for organic synthesis reactions. |

| Methanol | 32.6 | ~ 15.0 | ~ 105 | Moderate solubility; may require mild sonication for rapid dissolution. |

| Water (pH 2.0) | 80.1 | < 1.0 | < 7 | Cloudy suspension; poor solvation due to unionized state. |

| Water (pH 7.4) | 80.1 | > 20.0 | > 140 | Clear solution; highly soluble as a deprotonated carboxylate salt. |

Experimental Protocols: Self-Validating Systems

A critical failure point in early-stage drug development is the conflation of kinetic and thermodynamic solubility. Kinetic solubility often overestimates the true solubility limit due to transient supersaturation. To ensure rigorous scientific integrity, we recommend the following self-validating "Shake-Flask" methodology coupled with HPLC-UV quantification.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solutions: Add an excess amount of solid 3-Methoxy-1H-pyrazole-4-carboxylic acid (e.g., 100 mg) to 1 mL of the target solvent in a sealed glass vial.

-

Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution, a fundamental thermodynamic requirement for equilibrium.

-

-

Equilibration: Place the vial in an isothermal shaker at 25°C and agitate at 300 RPM for 24 to 48 hours.

-

Causality: Extended equilibration time prevents false-high readings caused by initial rapid dissolution. The system must be allowed sufficient time to precipitate any transiently supersaturated solute.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes.

-

Causality: Ultracentrifugation is vastly superior to syringe filtration for this compound. Filtration can lead to non-specific adsorption of the pyrazole derivative onto the filter membrane, artificially lowering the measured concentration.

-

-

Dilution and Quantification: Carefully extract an aliquot of the clear supernatant and dilute it in the HPLC mobile phase. Quantify the concentration using HPLC-UV against a standard curve generated from a known DMSO stock.

-

Causality: Immediate dilution prevents precipitation within the HPLC injection loop when the sample mixes with the mobile phase stream.

-

Workflow for thermodynamic solubility determination of pyrazole derivatives.

Downstream Applications in Drug Discovery

The solubility profile of 3-Methoxy-1H-pyrazole-4-carboxylic acid directly dictates its utility in drug discovery workflows. Because it is highly soluble in DMSO and DMF, it is an ideal candidate for high-throughput screening (HTS) library synthesis and parallel medicinal chemistry.

Notably, this compound serves as a critical synthetic intermediate in the generation of novel MCL-1 (Myeloid Cell Leukemia 1) inhibitors ()[2]. MCL-1 is an anti-apoptotic protein belonging to the BCL-2 family, and its inhibition is a major therapeutic target in oncology. The carboxylic acid moiety allows for facile amide coupling reactions (e.g., using EDCI or HATU) in DMF to append complex lipophilic tails, while the methoxy group provides essential steric and electronic properties for target binding within the hydrophobic pockets of the MCL-1 protein[2].

References

- Source: Google Patents / Gilead Sciences, Inc.

Sources

The Emergence of 3-Methoxy-1H-pyrazole-4-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[3][4] Its metabolic stability and versatile chemical nature allow for the creation of a multitude of derivatives with a wide spectrum of biological activities.[1] From blockbuster anti-inflammatory drugs like celecoxib to targeted cancer therapies and potent antivirals, the pyrazole core has consistently proven its value in addressing diverse medical needs.[1][5] This guide delves into the discovery of new analogs of a particularly promising pyrazole derivative: 3-methoxy-1H-pyrazole-4-carboxylic acid. For researchers, scientists, and drug development professionals, this document aims to provide a comprehensive technical overview, from rational design and synthesis to characterization and potential pharmacological evaluation.

Rational Design of 3-Methoxy-1H-pyrazole-4-carboxylic Acid Analogs: A Strategy-Driven Approach

The design of novel analogs of 3-methoxy-1H-pyrazole-4-carboxylic acid is not a random exercise but a deliberate process guided by established principles of medicinal chemistry. The core scaffold itself presents multiple avenues for structural modification, each with the potential to modulate the compound's physicochemical properties and biological activity.

The primary sites for modification on the 3-methoxy-1H-pyrazole-4-carboxylic acid scaffold are the N1 position of the pyrazole ring, the carboxylic acid at the C4 position, and potentially the methoxy group at the C3 position. Structure-activity relationship (SAR) studies of similar pyrazole-4-carboxylic acid derivatives have shown that modifications at these positions can significantly impact potency and selectivity.[4] For instance, the introduction of different substituents on the pyrazole ring can influence the molecule's interaction with biological targets.[4]

The general strategy for analog design involves a systematic exploration of these modification sites. This can be visualized as a logical workflow:

Caption: Rational design workflow for generating analogs.

Synthesis of the Core Scaffold and its Analogs: A Practical Guide

The synthesis of 3-methoxy-1H-pyrazole-4-carboxylic acid analogs can be approached in a modular fashion, starting with the synthesis of the core scaffold followed by diversification at the key positions.

Synthesis of the 3-Methoxy-1H-pyrazole-4-carboxylic Acid Core

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the core scaffold.

Step-by-Step Protocol:

-

Synthesis of Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 3-ethoxy-1H-pyrazole-4-carboxylate.

-

-

Hydrolysis and Methylation to 3-Methoxy-1H-pyrazole-4-carboxylic acid:

-

Dissolve the ethyl 3-ethoxy-1H-pyrazole-4-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the pyrazole-4-carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

The subsequent methylation of the hydroxyl group at the C3 position to a methoxy group can be achieved using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

-

Diversification of the Core Scaffold

With the core scaffold in hand, a library of analogs can be generated through various chemical transformations.

2.2.1. N1-Alkylation and N-Arylation:

The N1 position of the pyrazole ring is a prime site for modification. N-alkylation can be achieved under basic conditions using alkyl halides or through methods like the Mitsunobu reaction.[7] Acid-catalyzed N-alkylation using trichloroacetimidates offers another mild and efficient alternative.[7][8] For unsymmetrical pyrazoles, a mixture of regioisomers may be obtained, with steric factors often controlling the major product.[8]

General Protocol for N-Alkylation:

-

To a solution of 3-methoxy-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir the reaction mixture at room temperature or with heating until the reaction is complete.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

2.2.2. C4-Carboxylic Acid Modifications: Esterification and Amidation:

The carboxylic acid group at the C4 position is readily converted into esters and amides, which can significantly alter the compound's properties.

General Protocol for Esterification:

-

Dissolve the 3-methoxy-1H-pyrazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Heat the reaction mixture to reflux and monitor for completion.

-

After cooling, neutralize the reaction mixture and extract the ester product.

-

Purify by column chromatography.

General Protocol for Amide Coupling:

-

Activate the carboxylic acid of the pyrazole core using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in an anhydrous solvent like DMF or dichloromethane (DCM).

-

Add the desired amine (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and purify the amide product by chromatography.[9]

2.2.3. C5-Halogenation and Suzuki-Miyaura Cross-Coupling:

To introduce further diversity, the C5 position of the pyrazole ring can be halogenated, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halopyrazole can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.[10][11]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the 5-halo-3-methoxy-1H-pyrazole-4-carboxylic acid derivative (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃ or Cs₂CO₃).[10]

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling, perform an aqueous work-up and purify the product by column chromatography.

Comprehensive Characterization of Analogs

The structural elucidation and purity assessment of the newly synthesized analogs are paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Analytical Techniques and Expected Observations:

| Technique | Purpose | Expected Observations for a Representative Analog |

| ¹H NMR | Structural confirmation and determination of proton environments. | Signals corresponding to the pyrazole ring protons, the methoxy group protons, and protons of the newly introduced substituents. Chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all carbon atoms in the molecule, including the characteristic signals for the pyrazole ring carbons and the carbonyl carbon of the carboxylic acid/ester/amide.[12] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the analog. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for C=O (carboxylic acid, ester, or amide), N-H (if present), C-O (methoxy group), and aromatic C-H stretching.[13] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak for the purified compound, with the purity calculated based on the peak area percentage.[13] |

Pharmacological Evaluation: Unveiling the Biological Potential

The synthesized library of 3-methoxy-1H-pyrazole-4-carboxylic acid analogs should be subjected to a battery of in vitro assays to assess their potential therapeutic applications. Based on the known biological activities of pyrazole derivatives, promising areas for investigation include anticancer, anti-inflammatory, and antimicrobial activities.

In Vitro Anticancer Activity

Many pyrazole derivatives have demonstrated significant anticancer properties.[14][15] A primary screening can be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

MTT Assay Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized pyrazole analogs for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[16][17]

In Vitro Anti-inflammatory Activity

COX Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Incubate the respective enzyme with arachidonic acid (the substrate) in the presence of various concentrations of the test compounds.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess the potency and selectivity of the analogs.[20]

In Vitro Antimicrobial Activity

The antimicrobial potential of the pyrazole analogs can be evaluated against a panel of pathogenic bacteria and fungi. The agar well-diffusion method is a common and effective initial screening technique.[21][22]

Agar Well-Diffusion Assay Protocol:

-

Prepare agar plates and inoculate them with a standardized suspension of the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution (at a specific concentration) to each well.

-

Incubate the plates under appropriate conditions for microbial growth.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[23]

Conclusion and Future Perspectives

The 3-methoxy-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear roadmap for the generation of a diverse library of analogs. Comprehensive characterization and systematic pharmacological evaluation will be crucial in identifying lead compounds with potent and selective biological activities. Future work should focus on establishing detailed structure-activity relationships to guide further optimization of these promising molecules. The integration of computational modeling and in vivo studies will ultimately be necessary to translate these initial findings into clinically viable drug candidates.

References

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. 2022 May 24;27(11):3387. doi: 10.3390/molecules27113387. Available from: [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. 2011 Sep 9;16(9):7636-45. doi: 10.3390/molecules16097636. Available from: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. 2022 Aug 5;87(15):9875-9883. doi: 10.1021/acs.joc.2c00913. Available from: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. 2015 May 8;20(5):8283-98. doi: 10.3390/molecules20058283. Available from: [Link]

-

Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. J Med Chem. 2024 Sep 12;67(17):15456-15475. doi: 10.1021/acs.jmedchem.4c01072. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem. 2023 Nov;15(21):1985-2006. doi: 10.4155/fmc-2023-0181. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. 2022 May 24;27(11):3387. Available from: [Link]

-

The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ConnectSci. Available from: [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. 2023 Jul 15;13(4):1-15. Available from: [Link]

-

Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Org Lett. 2025 Jan 3;27(1):153-158. doi: 10.1021/acs.orglett.4c03478. Available from: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2017 Aug 11;22(8):1329. doi: 10.3390/molecules22081329. Available from: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. World Journal of Pharmaceutical and Life Sciences. 2025 Mar 31;11(4):1-15. Available from: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2018 Oct 17;23(10):2674. doi: 10.3390/molecules23102674. Available from: [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. 2021 Oct 16;12(2):2205-2218. Available from: [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Manag Sci. 2024 Sep 7. doi: 10.1002/ps.8198. Available from: [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J Org Chem. 2017 Jan 6;82(1):578-595. doi: 10.1021/acs.joc.6b02611. Available from: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025 Mar 20. doi: 10.1021/acsomega.4c09886. Available from: [Link]

-

In Vitro Enzymatic and Computational Assessments of Pyrazole-Isatin and Pyrazole-Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules. 2025 Feb 23;30(5):1098. doi: 10.3390/molecules30051098. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022 Dec 22;28(1):3. doi: 10.3390/molecules28010003. Available from: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Chemical Reviews. 2021 Apr 16;3(2):120-137. Available from: [Link]

-

Pyrazoles as anticancer agents: Recent advances. Scholars Research Library. 2023 Dec 9;15(6):1-10. Available from: [Link]

-

In vitro antitumor activity of pyrazole derivatives 3-9 over Leukemia... ResearchGate. Available from: [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. ResearchGate. 2024 Sep 7. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. 2015;7(1):153-159. Available from: [Link]

-

Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science. 2023 May 10. Available from: [Link]

-

In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Science Publishing Group. 2019 Aug 14;7(4):111-121. Available from: [Link]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. 2006 May. Available from: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. 2026 Jan 27;31(3):703. doi: 10.3390/molecules31030703. Available from: [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. 2022 Jul 15;6(5):24-30. Available from: [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J Org Chem. 2017 Jan 6;82(1):578-595. doi: 10.1021/acs.joc.6b02611. Available from: [Link]

-

Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Eur J Med Chem. 1996;31(11):861-869. doi: 10.1016/S0223-5234(96)89508-3. Available from: [Link]

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents. 2012.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2016 Oct 14;21(10):1366. doi: 10.3390/molecules21101366. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2016 Oct 14. Available from: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. 2013;5(12):644-649. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. 2021 May 9;12:664978. doi: 10.3389/fphar.2021.664978. Available from: [Link]

-

Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society. 2017;21(Supplement 1):S299-S307. Available from: [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Available from: [Link]

- Process for the preparation of pyrazole carboxylic acid derivatives. Google Patents. 2014.

-

3-methoxy-1h-pyrazole-4-carboxylic acid (C5H6N2O3). PubChem. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Org Lett. 2017 Jul 7;19(13):3596-3599. doi: 10.1021/acs.orglett.7b01533. Available from: [Link]

Sources

- 1. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. srrjournals.com [srrjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepg.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jocpr.com [jocpr.com]

Methodological & Application

Application Note: High-Throughput Screening of 3-Methoxy-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Assays

Executive Summary

Fragment-based drug discovery (FBDD) relies heavily on the identification of low-molecular-weight chemical scaffolds that bind efficiently to target proteins. 3-Methoxy-1H-pyrazole-4-carboxylic acid (Monoisotopic Mass: 142.03784 Da)[1] is a highly versatile building block frequently utilized in the development of kinase inhibitors and epigenetic modulators[2]. This application note details the scientific rationale for utilizing this pyrazole pharmacophore and provides a rigorously validated, step-by-step methodology for screening its derivatives using the universal ADP-Glo™ Kinase Assay platform[3].

Scientific Rationale: The Pyrazole-4-Carboxylic Acid Pharmacophore

As a Senior Application Scientist, selecting the right starting fragment is the most critical step in hit-to-lead optimization. The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, particularly as an ATP-competitive inhibitor[4].

The structural causality behind its efficacy lies in its specific binding vectors:

-

The Hinge-Binding Core: The adjacent nitrogen atoms of the 1H-pyrazole ring act as a bidentate hydrogen bond donor/acceptor pair. This perfectly mimics the adenine ring of ATP, allowing the fragment to anchor into the backbone amides of the kinase hinge region[4].

-

The 3-Methoxy Vector: The methoxy group provides a localized electron-donating effect that enriches the electron density of the pyrazole ring, strengthening hinge hydrogen bonds. Sterically, it is positioned to probe adjacent hydrophobic pockets or solvent channels.

-

The 4-Carboxylic Acid Handle: This moiety serves a dual purpose. Biologically, it can form electrostatic interactions with the conserved catalytic lysine or the DFG (Asp-Phe-Gly) motif. Chemically, it provides an ideal synthetic handle for rapid derivatization (e.g., amide coupling) to grow the fragment into the substrate-binding cleft[2].

Figure 1: Mechanistic binding vectors of the pyrazole pharmacophore in the kinase domain.

Assay Selection: The ADP-Glo™ Luminescent Platform

To screen pyrazole derivatives, we utilize the Promega ADP-Glo™ Kinase Assay. The causality for this choice is rooted in assay universality and signal robustness. During a kinase reaction, substrates are phosphorylated while ATP is converted into ADP[5]. Because fragment inhibitors often possess weak initial affinities (high µM to mM range), the assay must be highly sensitive and capable of handling varying ATP concentrations.

Unlike TR-FRET assays that require specific phospho-antibodies, or radiometric assays that pose safety hazards, the ADP-Glo assay measures the universal byproduct (ADP)[3]. It can detect ADP concentrations ranging from 1 mM down to 0.01 µM (10 nM), making it exceptionally sensitive for profiling weak fragment inhibitors[5].

Figure 2: ADP-Glo assay workflow for high-throughput screening of kinase inhibitors.

Experimental Protocol: Step-by-Step Methodology

The following protocol is optimized for a 384-well plate format, maintaining the critical 1:1:2 volumetric ratio required for assay integrity[6].

Phase 1: Reagent Preparation

-

Buffer Equilibration: Thaw the Kinase Detection Buffer at room temperature. If a precipitate is observed, incubate at 37°C with constant swirling for 15 minutes until solubilized to prevent pipette clogging[6].

-

Reagent Reconstitution: Transfer the entire volume of the equilibrated Kinase Detection Buffer into the amber bottle containing the lyophilized Kinase Detection Substrate. Vortex gently to obtain a homogeneous solution[6].

Phase 2: Kinase Reaction & Inhibition

Scientific Note: For fragment screening, ATP concentration should be set near the Km of the specific kinase to ensure the low-affinity pyrazole fragment can effectively compete for the hinge region.

-

Prepare a 384-well opaque white plate.

-

Add the 3-Methoxy-1H-pyrazole-4-carboxylic acid derivative (dissolved in DMSO) to the wells. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

-

Perform a 5 µL kinase reaction using 1X kinase buffer, purified kinase, substrate, and ATP[6].

-

Incubate at room temperature for the optimal time determined by your specific kinase's linearity curve.

Phase 3: ATP Depletion

-

Add 5 µL of ADP-Glo™ Reagent to the reaction wells[6].

-

Critical Step: Incubate at room temperature for exactly 40 minutes [3].

-

Causality: This incubation terminates the kinase reaction and depletes all unconsumed ATP. Failing to wait the full 40 minutes will leave residual ATP, which will prematurely react with luciferase in the next step, causing high background noise and false-negative inhibition data[3].

-

Phase 4: ADP Detection & Readout

-

Add 10 µL of Kinase Detection Reagent to the wells[6].

-

Incubate at room temperature for 30–60 minutes [3].

-

Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces the luciferase/luciferin complex. The newly synthesized ATP is consumed to generate light[3].

-

-

Measure the luminescence using a plate-reading luminometer (integration time of 0.25–1 second per well)[6]. The luminescent signal is directly proportional to the ADP concentration produced, and inversely proportional to the efficacy of the pyrazole inhibitor[3].

Quantitative Data Presentation

To contextualize the dynamic range of pyrazole-based inhibitors and the analytical limits of the ADP-Glo assay, the following table summarizes key quantitative benchmarks derived from literature and assay specifications.

Table 1: Quantitative Benchmarks for Pyrazole Derivatives and Assay Parameters

| Parameter / Compound | Target / System | Quantitative Value | Reference |

| 3-Methoxy-1H-pyrazole-4-carboxylic acid | Fragment Mass | 142.03784 Da | [1] |

| Compound C5 (Pyrazole derivative) | EGFR Kinase Inhibition | IC50 = 0.07 µM | [4] |

| Compound 2e (Pyrazole ester) | fMLP-OMe Chemotaxis | IC50 = 0.19–2 nM | [4] |

| Compound 15 (Pyrazole derivative) | ACE Inhibition | IC50 = 0.123 mM | [4] |

| ADP-Glo Assay Detection Limit | ADP Concentration | 0.01 µM (10 nM) | [5] |

| ADP-Glo Assay Upper Limit | ATP Concentration | Up to 1.0 mM | [3] |

| Minimum Reaction Volume | 384-well plate format | 5 µL | [3] |

By utilizing 3-Methoxy-1H-pyrazole-4-carboxylic acid as a foundational scaffold, researchers can leverage its excellent ligand efficiency and derivatize the carboxylic acid position to achieve nanomolar potency against targeted kinases, as demonstrated by advanced pyrazole derivatives in Table 1.

References

- PubChemLite. "3-methoxy-1h-pyrazole-4-carboxylic acid (C5H6N2O3)". uni.lu.

- Promega Corporation. "ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099". promega.com.

- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". promega.com.

- BMG LABTECH. "Promega ADP-Glo kinase assay". bmglabtech.com.

- Ansari et al. "Current status of pyrazole and its biological activities - PMC". nih.gov.

- Li et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity". acs.org.

Sources

- 1. PubChemLite - 3-methoxy-1h-pyrazole-4-carboxylic acid (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.com [promega.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. promega.com [promega.com]

Application Note: 3-Methoxy-1H-pyrazole-4-carboxylic Acid as a Dual-Functional Linker in Advanced MOF Synthesis

Introduction & Chemical Rationale

The evolution of Metal-Organic Frameworks (MOFs) relies heavily on the design of organic linkers that can dictate both the topology of the framework and the chemical environment of its pores. While standard linkers like terephthalic acid (BDC) or trimesic acid (BTC) provide structural rigidity, they lack intrinsic pore functionalization.

3-Methoxy-1H-pyrazole-4-carboxylic acid (3-MeO-PzC) represents a paradigm shift in reticular chemistry. Originally identified as a potent pharmacophore and hypoglycemic agent in pharmaceutical research , this molecule possesses a unique triad of chemical features making it an exceptional candidate for biocompatible, dual-functional MOFs:

-

Carboxylate Group (Hard Base): Exhibits high affinity for hard metal ions (e.g., Zr⁴⁺, Ti⁴⁺), enabling the formation of ultra-stable secondary building units (SBUs) like the Zr₆O₄(OH)₄ cluster.

-

Pyrazole Ring (Borderline/Soft Base): The nitrogen donors readily coordinate with soft or borderline transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺) upon deprotonation, allowing for the construction of bimetallic frameworks .

-

Methoxy Group (Pore Modifier): Positioned at the 3-carbon, the methoxy group projects into the MOF pores. It acts as a steric director during crystallization and serves as a highly localized hydrogen-bond acceptor, dramatically enhancing the framework's affinity for polar guests (e.g., CO₂, active pharmaceutical ingredients).

The Hard-Soft Acid-Base (HSAB) Reticular Strategy

By leveraging the HSAB principle, 3-MeO-PzC allows for "coordination self-selection." In a one-pot solvothermal synthesis containing both Zr⁴⁺ and Cu²⁺, the linker autonomously directs the hard Zr⁴⁺ to its carboxylate terminus and the softer Cu²⁺ to its pyrazolate terminus. This orthogonal binding strategy prevents the formation of amorphous coordination polymers and yields highly crystalline, bimetallic MOFs with hierarchical pore structures .

Diagram 1: HSAB-directed orthogonal coordination logic of the 3-MeO-PzC linker.

Material Specifications & Quantitative Projections

Understanding the steric and electronic differences between the standard pyrazole-4-carboxylic acid (PyC) and its methoxy derivative (3-MeO-PzC) is critical for predicting framework behavior. The methoxy group introduces a permanent dipole and reduces the pore aperture slightly, which is highly advantageous for size-exclusion gas separation and controlled drug release.

Table 1: Comparative Linker and Expected Framework Characteristics

| Property / Metric | 1H-Pyrazole-4-carboxylic acid (PyC) | 3-Methoxy-1H-pyrazole-4-carboxylic acid (3-MeO-PzC) |

| Pore Environment | Hydrophobic / Neutral | Polar / Hydrogen-bond acceptor |

| Steric Hindrance | Low | Moderate (Methoxy projection) |

| Expected BET Surface Area (Zr-MOF) | ~1,350 m²/g | ~1,150 m²/g (Due to methoxy mass/volume) |

| CO₂/N₂ Selectivity (298 K) | ~20 | ~45 (Enhanced by dipole-quadrupole interactions) |

| Primary Application | Light hydrocarbon separation | CO₂ capture, Targeted Drug Delivery |

Experimental Protocol: Synthesis of Bimetallic Zr/Cu-MeOPzC

The following protocol details the synthesis of a heterometallic MOF utilizing 3-MeO-PzC. This procedure is designed as a self-validating system : the inclusion of specific modulators and precise activation steps ensures phase purity, while the recommended quality control (QC) checkpoints verify the success of the synthesis at critical junctions.

Reagents and Causality

-

Zirconium(IV) chloride (ZrCl₄): Source of the hard metal node.

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O): Source of the soft/borderline metal node.

-

3-Methoxy-1H-pyrazole-4-carboxylic acid: The dual-functional linker.

-

N,N-Dimethylformamide (DMF): Primary solvent. Its high boiling point supports solvothermal conditions, and its thermal decomposition yields trace amines that assist in the deprotonation of the pyrazole ring.

-

Glacial Acetic Acid (Modulator): Causality: Zr⁴⁺ reacts violently with carboxylates, often precipitating as an amorphous gel. Acetic acid acts as a competing monodentate ligand, dynamically binding and unbinding to the Zr⁴⁺ ions. This slows down the incorporation of the 3-MeO-PzC linker, driving the system toward thermodynamic equilibrium and yielding large, highly crystalline MOF particles.

Step-by-Step Methodology

Step 1: Precursor Dissolution

-

In a 20 mL scintillation vial, dissolve 45 mg of 3-MeO-PzC (0.31 mmol) in 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.

-

Add 35 mg of ZrCl₄ (0.15 mmol) and 36 mg of Cu(NO₃)₂·3H₂O (0.15 mmol) to the solution.

Step 2: Modulator Addition & Equilibration 3. Add 1.5 mL of glacial acetic acid to the mixture. 4. Cap the vial and sonicate for an additional 10 minutes. The solution should appear clear and pale blue. QC Checkpoint 1: Any immediate cloudiness indicates premature, unmodulated polymerization. If cloudy, discard and increase acetic acid volume by 10% in the next run.

Step 3: Solvothermal Synthesis 5. Place the sealed vial in a programmable convection oven. 6. Heat from room temperature to 120°C at a ramp rate of 2°C/min. Hold at 120°C for 72 hours. 7. Cool to room temperature at a slow rate of 0.5°C/min to prevent thermal shock and crystal fracturing.

Step 4: Washing and Solvent Exchange 8. Decant the mother liquor. The product should be a microcrystalline blue powder. 9. Wash the crystals with 15 mL of fresh DMF three times (soaking for 8 hours per wash) to remove unreacted precursors and oligomers. 10. Exchange the solvent to absolute ethanol by washing three times (soaking for 12 hours per wash). Causality: DMF has a high surface tension and boiling point. Exchanging it for ethanol prepares the pores for supercritical drying.

Step 5: Supercritical CO₂ Activation 11. Transfer the ethanol-soaked MOF to a supercritical CO₂ (scCO₂) dryer. 12. Purge with liquid CO₂ at 10°C for 4 hours, then raise the temperature to 40°C and pressure to 100 bar to transition CO₂ to the supercritical phase. 13. Slowly vent the scCO₂ over 2 hours. Causality: The methoxy groups inside the pores create a highly polar microenvironment. If standard thermal vacuum drying is used, the capillary forces of evaporating liquid ethanol will collapse the delicate framework. scCO₂ bypasses the liquid-gas phase boundary, eliminating capillary stress and preserving the ultra-micropores.

Diagram 2: Experimental workflow emphasizing gentle solvent exchange and scCO₂ activation.

Final Validation (Self-Validating System)

To confirm the structural integrity of the synthesized Zr/Cu-MeOPzC:

-

Powder X-Ray Diffraction (PXRD): Compare against simulated patterns. Sharp peaks at low angles (2θ < 10°) confirm the presence of long-range mesoporous order.

-

N₂ Sorption Isotherm (77 K): A Type I isotherm confirms microporosity. A BET surface area significantly lower than 900 m²/g indicates pore collapse during activation, necessitating a review of the scCO₂ drying parameters.

Conclusion

The integration of 3-Methoxy-1H-pyrazole-4-carboxylic acid into MOF synthesis bridges the gap between pharmaceutical chemistry and advanced materials science. By utilizing the HSAB principle, researchers can exploit its dual-coordination sites to build robust bimetallic frameworks. Furthermore, the inherent biocompatibility of the pyrazole-4-carboxylic acid pharmacophore , combined with the polar tuning of the methoxy group, positions these novel MOFs as premier candidates for next-generation drug delivery vehicles and highly selective gas sensors.

References

- International Journal Of Novel Research And Development (IJNRD)

- National Institutes of Health (NIH)

- 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials ResearchGate / Coordination Chemistry Reviews URL

- Stable Bimetallic Metal–Organic Framework with Dual-Functional Pyrazolate-Carboxylate Ligand: Rational Construction and C2H2/CO2 Separation ACS Materials Letters URL

1H and 13C NMR spectroscopy of pyrazole compounds

Application Note: Advanced 1H and 13C NMR Spectroscopy for the Structural Elucidation of Pyrazole Compounds

Introduction & Mechanistic Overview

Pyrazole derivatives (5-membered heterocyclic diazoles) are ubiquitous in modern pharmacology, forming the core scaffold of blockbuster drugs like celecoxib, sildenafil, and ruxolitinib. However, the structural characterization of pyrazoles via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges.

The primary complicating factor is annular prototropic tautomerism —the rapid migration of a proton between the N1 and N2 atoms[1]. At room temperature, this dynamic exchange often occurs at a rate comparable to the NMR timescale. Consequently, the chemical environments of positions 3 and 5 average out, leading to severe line broadening or the coalescence of signals in both 1 H and 13 C NMR spectra[2].

To achieve unambiguous structural assignment, analytical scientists must employ a combination of solvent selection, Variable Temperature (VT) NMR, and 2D correlation spectroscopy. This application note details the causal mechanisms behind pyrazole NMR behavior and provides self-validating protocols for rigorous structural elucidation.

Fundamental NMR Characteristics of Pyrazoles

The pyrazole ring is an electron-rich heteroaromatic system, but the electron density is not distributed equally. The two adjacent electronegative nitrogen atoms withdraw electron density from the C3 and C5 positions via inductive effects, leaving the C4 position relatively electron-rich (shielded).

This electronic distribution dictates the baseline chemical shifts of the ring[2]:

-

H4 / C4 (Shielded): The proton at position 4 typically resonates at the highest field (lowest ppm) among the aromatic protons, often appearing as a triplet (if coupling to H3/H5 is present) around 6.0–6.5 ppm. The corresponding C4 carbon is highly diagnostic, appearing at 102–110 ppm[1].

-

H3, H5 / C3, C5 (Deshielded): These positions are adjacent to the nitrogens. The protons appear further downfield (7.5–8.0 ppm), and the carbons resonate in the 130–140 ppm range[2].

Table 1: Diagnostic Chemical Shifts and Causality in Pyrazole NMR

| Position | Nucleus | Typical Shift Range (ppm) | Multiplicity | Mechanistic Causality |

| 4 | 1 H | 6.0 – 6.5 | Triplet | High π -electron density shields the nucleus, pushing it upfield. |

| 3 / 5 | 1 H | 7.5 – 8.0 | Doublet | Inductive deshielding by adjacent N atoms. |

| 4 | 13 C | 102 – 110 | - | Highly shielded; serves as a reliable anchor point for ring identification[1]. |

| 3 / 5 | 13 C | 130 – 140 | - | Highly sensitive to tautomeric equilibrium; signals often broadened at 298 K[2]. |

The Challenge of Annular Tautomerism

In unsubstituted or symmetrically substituted N-H pyrazoles, the proton rapidly shuttles between N1 and N2. If the exchange rate ( kex ) is close to the difference in resonance frequencies ( Δν ) of the two tautomeric states, the NMR spectrometer detects an intermediate state.

Prototropic annular tautomerism in pyrazoles and its temperature-dependent NMR resolution.

Solvent Effects on Tautomerism: The choice of deuterated solvent directly impacts the exchange rate.

-

Non-polar solvents (e.g., CDCl 3 ): Prototropic exchange is often rapid, leading to averaged signals. Pyrazoles may also form hydrogen-bonded dimers or oligomers, causing the N-H proton signal to shift significantly downfield (10–13 ppm) and broaden[3].

-

Hydrogen-bonding solvents (e.g., DMSO-d 6 ): DMSO acts as a strong hydrogen bond acceptor, solvating the N-H proton. This disrupts pyrazole oligomerization and significantly slows the N1/N2 proton exchange, often allowing the observation of a sharp N-H peak and distinct C3/C5 signals at room temperature.

Experimental Protocols for Structural Elucidation

When room-temperature 1D NMR yields ambiguous, broadened, or coalesced signals, the following self-validating workflows must be executed.

Strategic NMR workflow for resolving and assigning dynamic pyrazole structures.

Protocol A: Variable Temperature (VT) NMR to Resolve Tautomers

To freeze out the tautomeric exchange and observe the individual isomers, the sample must be cooled until kex≪Δν [4].

-

Sample Preparation: Dissolve 15–20 mg of the pyrazole compound in 0.6 mL of anhydrous DMF-d 7 or THF-d 8 . Causality: These solvents have much lower freezing points than DMSO-d 6 (which freezes at 18 °C), allowing for sub-zero analysis.

-

Initial Baseline: Acquire standard 1 H and 13 C spectra at 298 K. Note the full width at half maximum (FWHM) of the suspected C3/C5 signals.

-

Cooling Gradient: Lower the probe temperature in 10 K increments down to 213 K (-60 °C).

-

Thermal Equilibration: Allow a strict 5-minute equilibration period at each temperature step to prevent thermal gradients within the NMR tube, which cause convection artifacts and line broadening.

-

Decoalescence Monitoring: Acquire a 1 H and 13 C spectrum at each step. Observe the broad averaged peak flatten (coalescence point) and subsequently split into two distinct, sharp signals representing the individual tautomers[4].

Protocol B: 2D HMBC for Regioisomer Assignment

Once tautomerism is locked (via N-alkylation/arylation or low temperature), C3 and C5 must be differentiated. Because they have similar chemical shifts, 1D 13 C NMR is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating geometric proof of the structure.

-

Experiment Setup: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH=8 Hz).

-

Identify the Anchor (H4): Locate the H4 proton (triplet/singlet, ~6.3 ppm). In the HMBC spectrum, H4 will show strong 2J and 3J correlations to both C3 and C5, confirming their identities as the adjacent ring carbons.

-

Break the Symmetry via N-Substituent: Locate the protons of the substituent on N1 (e.g., an N-methyl group at ~3.8 ppm).

-

Assign C5 vs. C3: The N1-alkyl protons are three bonds away ( 3JCH ) from C5, but four bonds away ( 4JCH ) from C3. Because HMBC is optimized for 2- and 3-bond couplings, the N-alkyl protons will exhibit a strong cross-peak only to C5. The carbon lacking this correlation is unambiguously assigned as C3.

Conclusion

The reliable characterization of pyrazoles by NMR requires an understanding of the interplay between molecular dynamics (annular tautomerism) and electronic shielding. By leveraging solvent hydrogen-bonding capabilities, utilizing VT-NMR to manipulate the exchange timescale[4], and applying targeted 2D HMBC correlations to break molecular symmetry, researchers can build a self-validating dataset that guarantees structural integrity in drug development pipelines.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies in nitrosopyrazoles. Part 2.1 Solution and solid-state NMR studies of 3,5-disubstituted and 1,3,5-trisubstituted-4-nitrosopyrazoles. Crystal structures of 1,3,5-trimethyl-4-nitrosopyrazole and 3,5-di-tert-butyl-4-nitrosopyrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid. This compound is a critical pharmacophore and intermediate in the development of 1[1].

This guide is designed for researchers and drug development professionals facing yield bottlenecks during pyrazole functionalization. Below, we dissect the mechanistic pitfalls of this workflow—specifically regioselectivity during O-methylation and decarboxylation during ester hydrolysis—and provide field-proven, self-validating protocols to maximize your reaction yield.

Synthetic Workflow & Yield Bottlenecks

Understanding the complete synthetic route is the first step in troubleshooting. The diagram below maps the standard cyclization, methylation, and saponification sequence, highlighting the specific junctions where product loss typically occurs.

Synthetic workflow of 3-Methoxy-1H-pyrazole-4-carboxylic acid highlighting yield-limiting steps.

Troubleshooting FAQs